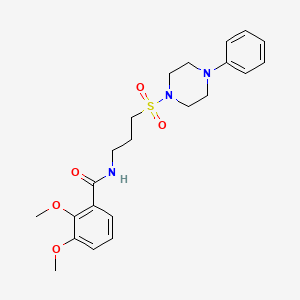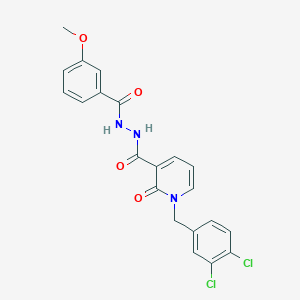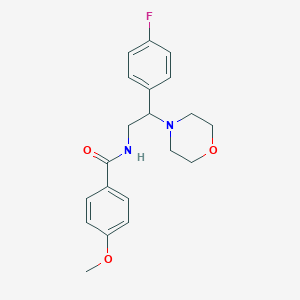
N-(2-(4-fluorophenyl)-2-morpholinoethyl)-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(4-fluorophenyl)-2-morpholinoethyl)-4-methoxybenzamide, also known as FMME, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine and agriculture.
Scientific Research Applications
Synthesis and Chemical Analysis
The synthesis and characterization of compounds related to N-(2-(4-fluorophenyl)-2-morpholinoethyl)-4-methoxybenzamide have been a focus of several studies. For instance, the development of novel crystalline forms of related compounds shows promise for treating a range of disorders, indicating the chemical's potential pharmaceutical applications (Norman, 2008). Furthermore, the synthesis of gefitinib, which involves similar compounds, showcases the potential for creating effective treatments through complex chemical reactions (Jin et al., 2005).
Imaging Applications
One of the significant applications of fluorine-containing benzamide analogs, similar to this compound, is in the field of positron emission tomography (PET) imaging. These compounds have demonstrated high affinity and selectivity for sigma-2 receptors, making them potential candidates for imaging the sigma-2 receptor status of solid tumors (Tu et al., 2007).
Molluscicidal Activity
Research into the potential molluscicidal effects of compounds incorporating morpholine and fluoro groups has identified several candidates with significant activity against molluscs. This highlights the compound's potential utility in controlling populations of pests that are harmful to agriculture and human health (Duan et al., 2014).
properties
IUPAC Name |
N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O3/c1-25-18-8-4-16(5-9-18)20(24)22-14-19(23-10-12-26-13-11-23)15-2-6-17(21)7-3-15/h2-9,19H,10-14H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRZJHHFETLEETK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)F)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-yl}methanamine](/img/structure/B2979040.png)

![N-(3,4-dimethoxyphenyl)-2-[2-(3,5-dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]acetamide](/img/structure/B2979045.png)
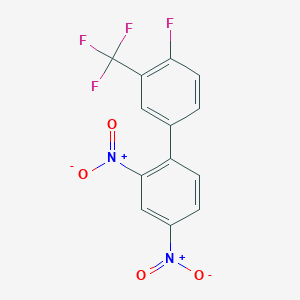
![3,5-dimethyl-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2979047.png)
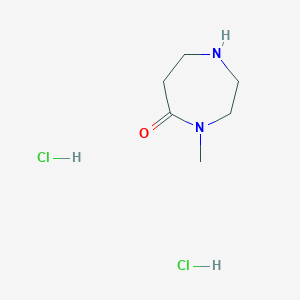

![2-(azetidine-1-carbonyl)-3-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}prop-2-enenitrile](/img/structure/B2979050.png)
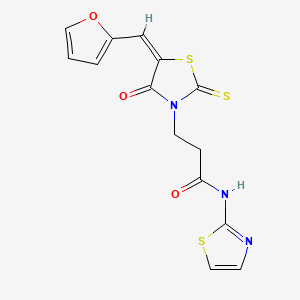
![Pyrazolo[1,5-b]pyridazine-3-sulfonyl fluoride](/img/structure/B2979055.png)
![1-(3-chloro-4-methylphenyl)-8-fluoro-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2979056.png)
